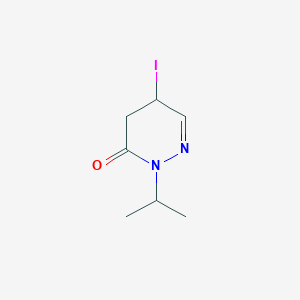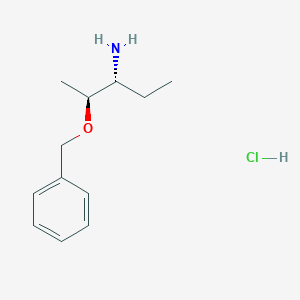
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-benzyloxy-1-propanol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group, such as a benzyl group.
Formation of Amine: The protected intermediate is then subjected to reductive amination with an appropriate amine source, such as ethylamine, under reducing conditions.
Deprotection: The protecting group is removed to yield the desired (1R,2S)-2-Benzyloxy-1-ethylpropylamine.
Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential therapeutic effects and pharmacological properties.
Industrial Applications: It is used in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Benzyloxy-1-propanol: A precursor in the synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride.
(1R,2S)-2-Benzyloxy-1-ethylamine: A structurally similar compound with different functional groups.
(1R,2S)-2-Benzyloxy-1-ethylpropylamine: The free amine form of the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and ethylamine functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1356090-14-6 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
(2S,3R)-2-phenylmethoxypentan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H/t10-,12+;/m0./s1 |
InChI-Schlüssel |
TWKAHTTZIQTUIN-XOZOLZJESA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CCC(C(C)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


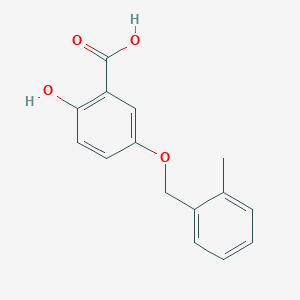
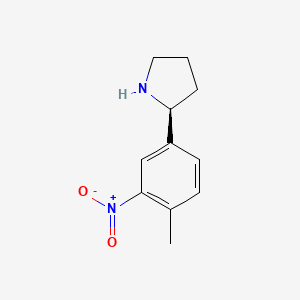
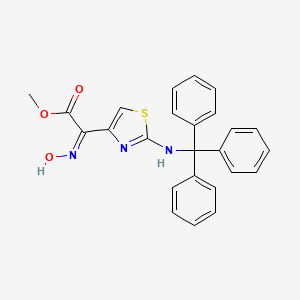

![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)

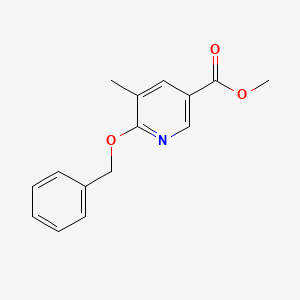

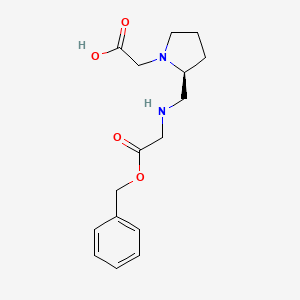
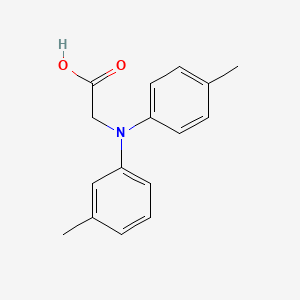
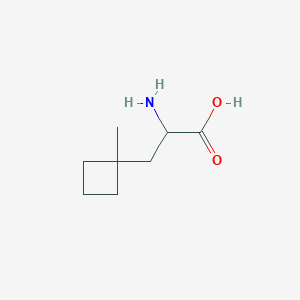
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
